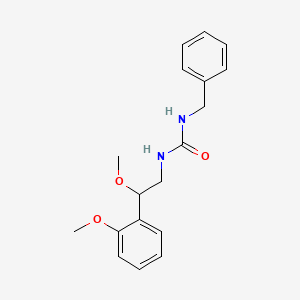

1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

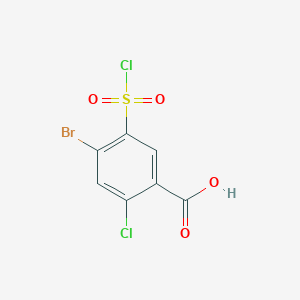

“1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” is a chemical compound with the molecular formula C18H22N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can be resonance stabilized . Piperidone analogs, which share some structural similarities with the compound , have been synthesized using various catalysts and have shown diverse biological activities .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” can be represented by the linear formula C18H22N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in compounds with similar structures . The exact reactions that “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” undergoes would depend on the specific conditions and reagents used.Scientific Research Applications

1. Synthesis Methods

- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas, highlighting the application of similar chemical structures in synthetic organic chemistry (Thalluri et al., 2014).

2. Biochemical Studies

- Research on tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, explores their inhibition profiles against various enzymes, indicating the role of similar structures in enzyme inhibition studies (Sujayev et al., 2016).

3. DNA Interaction

- The interaction of Schiff bases containing urea with DNA, as studied in various compounds, suggests the potential of similar urea derivatives in understanding DNA interactions (Ajloo et al., 2015).

4. Inhibitory Activities

- The synthesis of benzofuran hydroxamic acids, including urea derivatives, and their role as enzyme inhibitors showcase another avenue of application (Ohemeng et al., 1994).

5. Drug Delivery

- Urea-doped ZnO films are investigated for their role in enhancing the efficiency of polymer solar cells, indicating the potential use of similar compounds in materials science and energy research (Wang et al., 2018).

6. Chemical Reactions and Synthesis

- Studies on reactions like directed lithiation of urea derivatives shed light on their role in various chemical reactions, which is crucial for the development of new synthetic pathways (Smith et al., 2013).

Future Directions

The future directions for research on “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of similar compounds , it may also be of interest to investigate its potential applications in medicinal chemistry.

properties

IUPAC Name |

1-benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGLSZQPKUVBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)

![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)